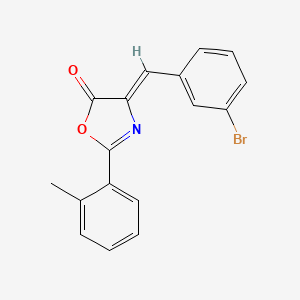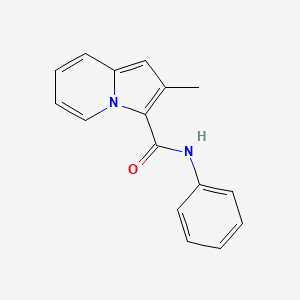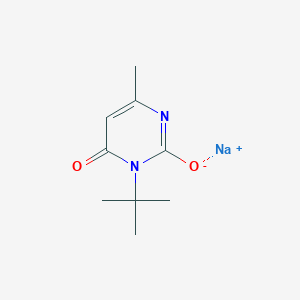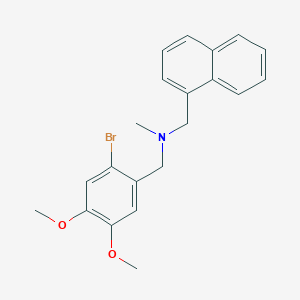
4-(3-bromobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, commonly referred to as BBMO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of BBMO is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. BBMO has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and division. BBMO has also been shown to bind to specific receptors in the brain, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
BBMO has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that BBMO can induce apoptosis, or programmed cell death, in cancer cells. BBMO has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. In vivo studies have shown that BBMO can cross the blood-brain barrier and affect neurotransmitter release, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
BBMO has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. BBMO is also readily available and relatively inexpensive compared to other compounds with similar properties. However, BBMO has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for BBMO research, including the development of new drugs and materials based on its unique properties. In medicinal chemistry, BBMO could be further explored as a potential treatment for various diseases, including cancer, inflammation, and neurological disorders. In material science, BBMO could be used as a building block for the synthesis of new materials with unique properties, such as conductivity or luminescence. In organic synthesis, BBMO could be further explored as a catalyst for various reactions, including cross-coupling reactions and asymmetric synthesis.
Synthesis Methods
BBMO can be synthesized through a multi-step process that involves the condensation of 3-bromobenzaldehyde and 2-methylphenylacetic acid in the presence of a base, followed by cyclization with urea. The final product is obtained through recrystallization and purification.
Scientific Research Applications
BBMO has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BBMO has shown promising results in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. In material science, BBMO has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, BBMO has been used as a catalyst for various reactions.
properties
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-11-5-2-3-8-14(11)16-19-15(17(20)21-16)10-12-6-4-7-13(18)9-12/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOHMKPSAAIJCX-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC(=CC=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5180097.png)


![5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180111.png)
![2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride](/img/structure/B5180115.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)
![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)
![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)


![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)
